molecular formula C15H19N3O3 B11202338 N-(2-(Ethylamino)ethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-(2-(Ethylamino)ethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11202338
M. Wt: 289.33 g/mol
InChI Key: KRANDQDVNIQZGE-UHFFFAOYSA-N
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Description

N-(2-(Ethylamino)ethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a quinoline-3-carboxamide derivative characterized by:

  • A 4-hydroxy-2-oxo-1,2-dihydroquinoline core.
  • A methyl group at position 1.
  • A carboxamide substituent at position 3, functionalized with a 2-(ethylamino)ethyl side chain.

This compound belongs to a class of 4-hydroxyquinoline-2-one derivatives, which exhibit diverse biological activities, including analgesic and anti-inflammatory properties . Its structural design aligns with efforts to optimize stability and bioactivity by modifying substituents on the quinoline core and carboxamide group .

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

N-[2-(ethylamino)ethyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C15H19N3O3/c1-3-16-8-9-17-14(20)12-13(19)10-6-4-5-7-11(10)18(2)15(12)21/h4-7,16,19H,3,8-9H2,1-2H3,(H,17,20)

InChI Key

KRANDQDVNIQZGE-UHFFFAOYSA-N

Canonical SMILES

CCNCCNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Ethylamino)ethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out under basic conditions, often using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction yields protected piperazines, which can be further deprotected and cyclized to form the desired quinoline structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Ethylamino)ethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(2-(Ethylamino)ethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(2-(Ethylamino)ethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name R Group (Position 4) Carboxamide Substituent Biological Activity Key References
Target Compound 4-Hydroxy N-(2-(Ethylamino)ethyl) Under investigation
N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 4-Hydroxy N-(3-Chlorophenyl) Analgesic
N-(2,3-Dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide 4-Hydroxy N-(2,3-Dimethylphenyl) Not reported
Tasquinimod (4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-(4-trifluoromethylphenyl)-1,2-dihydroquinoline-3-carboxamide) 4-Hydroxy, 5-Methoxy N-(4-Trifluoromethylphenyl) Anti-cancer, immunomodulatory
Roquinimex (4-Hydroxy-N,1-dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide) 4-Hydroxy N-Phenyl Anti-inflammatory
N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 4-Hydroxy, 6,7-Dimethoxy N-(3-Pyridylmethyl) Analgesic
Key Observations:
  • Carboxamide Substituent: The target compound’s 2-(ethylamino)ethyl group distinguishes it from aryl-substituted analogs (e.g., chlorophenyl, pyridinyl). This alkylamino chain may enhance solubility and reduce steric hindrance compared to bulky aryl groups .
  • Core Modifications: Analogs like tasquinimod incorporate 5-methoxy and trifluoromethylphenyl groups, enhancing specificity for immunomodulatory targets .
  • Stability: Tertiary amino groups in position 4 (e.g., in 4-N-R,R'-amino derivatives) are prone to decarboxylation, whereas primary/secondary amines (e.g., ethylaminoethyl) improve stability .

Biological Activity

N-(2-(Ethylamino)ethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide, a compound derived from the quinoline family, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity based on diverse research findings, including synthesis methods, biological evaluations, and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C14H17N3O3\text{C}_{14}\text{H}_{17}\text{N}_{3}\text{O}_{3}

This structure is characterized by a quinoline core, which is known for its diverse pharmacological properties.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly as a selective inhibitor of the KGFR (keratinocyte growth factor receptor) tyrosine kinase. A study demonstrated that dietary administration of this compound in APC(Min/+) mice resulted in a notable reduction in the growth of small intestinal polyps without overt toxicities . This suggests its potential as a chemopreventive agent against colorectal cancer.

Study Model Outcome
APC(Min/+) MiceIn vivoReduced polyp growth

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV-1. A series of derivatives based on the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold were synthesized and tested for their ability to inhibit HIV replication. While moderate antibacterial activity was noted, the integrase inhibitory effects were less pronounced at concentrations below 100 µM .

Activity IC50 (µM) Remarks
Integrase Inhibition16 ± 6 (example)Moderate activity observed
Antibacterial ActivityMIC not specifiedModerate activity observed

The mechanism by which this compound exerts its effects involves interaction with specific enzymes and receptors in cancerous cells and viral pathogens. The inhibition of tyrosine kinases is particularly relevant in cancer therapy, as these enzymes play crucial roles in cell proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Colon Cancer Prevention : In a controlled study involving APC(Min/+) mice, the administration of the compound led to a significant decrease in polyp development, suggesting its role as a preventive agent against colorectal cancer .
  • Antiviral Efficacy : In vitro studies indicated that derivatives of this compound could potentially block HIV replication; however, further optimization is required to enhance their efficacy .

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